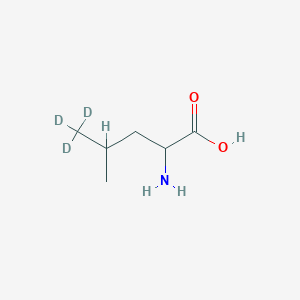

![molecular formula C44H70O16 B14795819 2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14795819.png)

2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Polyphyllin I is a steroidal saponin extracted from the plant Paris polyphylla. It is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound has been traditionally used in Chinese medicine to treat various ailments such as carbuncles, snakebites, and sore throats .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Polyphyllin I is primarily extracted from the rhizomes of Paris polyphylla. The extraction process involves using solvents like n-butanol and macroporous adsorption resin chromatography . The compound is then separated using silica gel column chromatography and preparative high-performance liquid chromatography .

Industrial Production Methods

Industrial production of Polyphyllin I focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as self-microemulsifying drug delivery systems have been developed to improve the solubility and bioavailability of Polyphyllin I .

Analyse Des Réactions Chimiques

Types of Reactions

Polyphyllin I undergoes various chemical reactions, including:

Oxidation: Polyphyllin I can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the steroidal backbone of Polyphyllin I.

Substitution: Substitution reactions can introduce different functional groups into the Polyphyllin I molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Polyphyllin I, which may exhibit different biological activities .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study steroidal saponins and their derivatives.

Biology: Investigated for its role in inducing apoptosis and autophagy in cancer cells.

Medicine: Demonstrated significant anti-cancer activity against hepatocellular carcinoma, colon cancer, and non-small cell lung cancer It also shows potential in treating cerebral ischemia-reperfusion injury by modulating microglial polarization.

Industry: Used in the development of drug delivery systems to enhance its solubility and bioavailability.

Mécanisme D'action

Polyphyllin I exerts its effects through multiple mechanisms:

Anti-Cancer Activity: It induces apoptosis and autophagy in cancer cells by inhibiting the AKT/mTOR pathway and promoting reactive oxygen species production.

Anti-Inflammatory Activity: Modulates microglial polarization towards the anti-inflammatory M2 phenotype and promotes autophagy-mediated reactive oxygen species clearance.

Comparaison Avec Des Composés Similaires

Polyphyllin I is part of a group of steroidal saponins, including Polyphyllin II, Polyphyllin VI, and Polyphyllin VII . These compounds share similar structures and biological activities but differ in their specific effects and potency. For example:

Polyphyllin II: Exhibits strong anti-cancer activity but with different molecular targets.

Polyphyllin VI: Known for its ability to induce autophagic cell death via the reactive oxygen species-triggered mTOR signaling pathway.

Polyphyllin VII: Similar to Polyphyllin I but with distinct effects on mitochondrial dysfunction and apoptosis.

Polyphyllin I stands out due to its unique dual mechanism of inducing ferroptosis and apoptosis, making it a promising candidate for cancer therapy .

Propriétés

Formule moléculaire |

C44H70O16 |

|---|---|

Poids moléculaire |

855.0 g/mol |

Nom IUPAC |

2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-38(59-39-35(51)33(49)31(47)21(3)54-39)36(52)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42-,43-,44+/m0/s1 |

Clé InChI |

LRRDDWMXYOSKIC-GJAFGZJPSA-N |

SMILES isomérique |

CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

SMILES canonique |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14795736.png)

![(2E,5Z)-5-{[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14795738.png)

![(2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14795743.png)

![tert-butyl N-[5-[[3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate](/img/structure/B14795748.png)

![6-[2-[(3-Cyano-3,4-dihydropyrazol-2-yl)-(2-oxoethyl)amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride](/img/structure/B14795776.png)

![(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one](/img/structure/B14795778.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide hydrate](/img/structure/B14795782.png)

![(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14795803.png)

![1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride](/img/structure/B14795811.png)

![3,3-Dimethyl-7-oxo-6-[2-phenoxy(phenyl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14795817.png)